2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-boronic acid pinacol ester
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Overview
Description
4,4,5,5-Tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane typically involves the reaction of 4-(trifluoromethyl)phenylcyclopropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed in oxidation reactions.
Substituted Boron Compounds: Formed in nucleophilic substitution reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the activation of aryl or vinyl halides and the formation of palladium-boron intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-ethynyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane is unique due to its trifluoromethyl group, which enhances its reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C16H20BF3O2 |
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Molecular Weight |
312.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)13-9-12(13)10-5-7-11(8-6-10)16(18,19)20/h5-8,12-13H,9H2,1-4H3 |
InChI Key |
SUSCBVVKIGKJNF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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